Isavuconazole, similar to other triazole antifungals, inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) in fungi. [ [], [] ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. [ [], [] ] By inhibiting CYP51, Isavuconazole disrupts ergosterol synthesis, leading to fungal cell membrane damage and ultimately cell death. [ [], [] ]
Isavuconazole belongs to the class of triazole antifungals, which are characterized by their five-membered ring structure containing three nitrogen atoms. It is a derivative of the triazole class and functions as an antifungal agent by inhibiting ergosterol synthesis in fungi. Isavuconazole is marketed as isavuconazonium sulfate, a prodrug that enhances its solubility and bioavailability. The compound was developed by Basilea Pharmaceutica and received approval from the U.S. Food and Drug Administration in 2015 for the treatment of invasive aspergillosis and mucormycosis .
Isavuconazole has a complex molecular structure characterized by its triazole ring and multiple functional groups that contribute to its antifungal activity. The molecular formula is C₁₈H₁₈F₂N₄O₃S, with a molecular weight of approximately 394.42 g/mol.
The three-dimensional configuration allows for optimal interaction with fungal enzymes involved in ergosterol biosynthesis, particularly cytochrome P450-dependent lanosterol 14α-demethylase .
Isavuconazole undergoes several chemical reactions during its synthesis and metabolism:
These reactions are critical for achieving high yields and purities in the final product while minimizing degradation or formation of impurities .
The primary mechanism of action for isavuconazole involves the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi:
This mechanism not only highlights isavuconazole's effectiveness against various fungi but also underscores its broader antifungal activity compared to other azoles due to its unique structural features .
Isavuconazole exhibits several important physical and chemical properties:
These properties are critical for both pharmaceutical formulation and therapeutic application .
Isavuconazole has significant clinical applications:
The compound's favorable pharmacokinetics, including oral bioavailability and intravenous administration options, make it a versatile choice in clinical settings .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3